4-chloro-1-(3-iodobenzoyl)-1H-pyrazole

Suzuki–Miyaura cross-coupling Dehalogenation side reaction Halogenated pyrazoles

4-Chloro-1-(3-iodobenzoyl)-1H-pyrazole is a heterobifunctional pyrazole derivative (C10H6ClIN2O) that incorporates two chemically distinct halogen substituents: a 4-chloro group on the pyrazole ring and a 3-iodo substituent on the benzoyl moiety. This dual-halogen architecture enables orthogonal reactivity for sequential Pd-catalyzed cross-coupling reactions, wherein the iodine serves as a more labile leaving group for initial functionalization while the chlorine remains intact for subsequent diversification.

Molecular Formula C10H6ClIN2O
Molecular Weight 332.52g/mol
Cat. No. B446507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(3-iodobenzoyl)-1H-pyrazole
Molecular FormulaC10H6ClIN2O
Molecular Weight332.52g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)N2C=C(C=N2)Cl
InChIInChI=1S/C10H6ClIN2O/c11-8-5-13-14(6-8)10(15)7-2-1-3-9(12)4-7/h1-6H
InChIKeyIXYLDIYUHUXFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-(3-iodobenzoyl)-1H-pyrazole: An Orthogonal Dual-Halogenated Pyrazole Building Block for Sequential Cross-Coupling in Medicinal Chemistry and Agrochemical Synthesis


4-Chloro-1-(3-iodobenzoyl)-1H-pyrazole is a heterobifunctional pyrazole derivative (C10H6ClIN2O) that incorporates two chemically distinct halogen substituents: a 4-chloro group on the pyrazole ring and a 3-iodo substituent on the benzoyl moiety [1]. This dual-halogen architecture enables orthogonal reactivity for sequential Pd-catalyzed cross-coupling reactions, wherein the iodine serves as a more labile leaving group for initial functionalization while the chlorine remains intact for subsequent diversification [2]. The compound is structurally related to pharmacologically validated pyrazole scaffolds that have demonstrated inhibitory activity against IRAK4 kinase, p38α MAP kinase, and TGF-β type I receptor kinase domains [3].

Why 4-Chloro-1-(3-iodobenzoyl)-1H-pyrazole Cannot Be Replaced by Single-Halogen or Regioisomeric Pyrazole Analogs in Sequential Diversification Workflows


Pyrazole-based halogenated intermediates are not interchangeable building blocks; substitution patterns on both the pyrazole core and appended aryl groups dictate chemoselectivity in cross-coupling reactions, reaction yields in Pd-catalyzed transformations, and ultimately the success of multistep synthetic sequences [1]. Direct comparative studies of halogenated pyrazoles in Suzuki–Miyaura couplings have demonstrated that chloro and bromo derivatives are superior to iodo analogs, as the latter exhibit an elevated propensity for undesired dehalogenation side reactions that reduce isolated yields and compromise product purity [1]. Furthermore, the C4-halogen identity fundamentally influences solid-state packing behavior via halogen bonding and hydrogen bonding networks, which directly impacts crystallization outcomes during purification and formulation development [2]. Substituting this compound with a 4-bromo, 4-fluoro, or non-halogenated analog without validating the specific reactivity profile and crystallographic behavior in the target synthetic sequence risks introducing unanticipated side reactions, lower yields, or altered physicochemical properties that undermine downstream applications.

Quantitative Differentiation Evidence for 4-Chloro-1-(3-iodobenzoyl)-1H-pyrazole: Yield, Chemoselectivity, and Crystallographic Advantage Relative to Halogenated Analogs


Reduced Dehalogenation Propensity in Suzuki–Miyaura Coupling: Chloro Derivatives Outperform Iodo Analogs

In a systematic comparison of halogenated aminopyrazoles in the Suzuki–Miyaura cross-coupling reaction, chloro and bromo derivatives were found to be superior to iodopyrazoles due to a significantly reduced propensity for an undesired dehalogenation side reaction that competes with productive cross-coupling [1]. The study demonstrated that iodopyrazoles undergo competing dehalogenation, forming the dehalogenated pyrazole byproduct, whereas 4-chloro-substituted pyrazoles exhibit minimal dehalogenation under identical reaction conditions. This mechanistic difference directly translates to higher isolated yields of the desired cross-coupled products when employing chloro- versus iodo-pyrazole electrophiles [1].

Suzuki–Miyaura cross-coupling Dehalogenation side reaction Halogenated pyrazoles

Chemoselective C5 Arylation with Preservation of C4-Chloro Substituent for Sequential Functionalization

Under Pd-catalyzed direct arylation conditions employing 1 mol% Pd(OAc)2 in DMA with KOAc as a base, N-protected pyrazole derivatives bearing bromo or iodo substituents at the C4 position undergo exclusive arylation at the C5 position with complete retention of the C4-halogen bond [1]. The reaction is highly chemoselective: the C–halogen bonds of the pyrazole unit are not involved in the C–H bond arylation process, enabling orthogonal reactivity [1]. This finding is directly applicable to 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole, wherein the C4-chloro substituent can be preserved during initial functionalization of the more reactive 3-iodobenzoyl moiety, followed by subsequent activation of the C4-chloro group in a later diversification step [2].

Pd-catalyzed direct arylation C–H functionalization Chemoselectivity

Isostructural Solid-State Behavior with Chloro Analogs Enables Predictable Crystallization

Crystallographic analysis of the 4-halogenated-1H-pyrazole series (4-F-pzH, 4-Cl-pzH, 4-Br-pzH, 4-I-pzH) reveals that the bromo and chloro analogs are isostructural, forming trimeric hydrogen-bonding motifs in the solid state, whereas the fluoro and iodo analogs form non-isostructural catemers [1]. Specifically, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole exhibit identical supramolecular architectures driven by N–H⋯N hydrogen bonding, while 4-iodo-1H-pyrazole adopts a fundamentally different catemeric packing arrangement [1]. This structural divergence has practical implications: the chloro analog crystallizes more predictably and in a manner consistent with widely studied pyrazole scaffolds, whereas the iodo analog displays distinct solid-state behavior that may complicate purification and formulation [2].

Crystal engineering Halogen bonding Solid-state packing

Distinctive Halogen Bonding Capabilities of the 3-Iodobenzoyl Moiety

Rotational spectroscopy and ab initio calculations on 4-halopyrazoles demonstrate that 4-iodopyrazole and 4-bromopyrazole possess combined halogen- and hydrogen-bonding capabilities, described in the literature as 'magic bullets' for biochemical structure determination [1]. The 3-iodobenzoyl moiety in 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole provides a strong halogen bond donor site with I⋯N distances of approximately 2.9 Å observed in related pyrazole-iodoaryl systems [2]. This halogen bonding interaction is orthogonal to the hydrogen bonding network mediated by the pyrazole NH and carbonyl groups, providing a tunable molecular recognition element that can be exploited for target engagement in medicinal chemistry or for directed crystal engineering in materials applications [3].

Halogen bonding Molecular recognition Crystal engineering

Validated Pyrazole Scaffold for IRAK4 and p38α MAP Kinase Inhibition with 4-Chloro Substitution Tolerated

Pyrazole-based inhibitors featuring 4-chloro substitution on the pyrazole ring and aryl/heteroaryl benzoyl moieties have been disclosed in multiple patent families as potent IRAK4 kinase inhibitors for the treatment of autoimmune diseases, inflammatory conditions, and cancers [1]. Structure-activity relationship (SAR) studies indicate that the pyrazole ring engages the ATP hinge region via hydrogen bonding, while the benzoyl substituent extends into the hydrophobic back pocket (gatekeeper region), a binding mode conserved across related kinase targets including p38α MAP kinase [2]. The 4-chloro substitution is well-tolerated in the kinase binding pocket and contributes to optimized physicochemical properties relative to larger 4-substituents [3].

IRAK4 kinase inhibition p38α MAP kinase Anti-inflammatory

Radiopharmaceutical Potential: Iodine-131 Labeling of Structurally Related Pyrazole Derivatives

A pyrazole derivative labeled with 131I was synthesized and investigated for its radiopharmaceutical potential, demonstrating high binding efficiency, elevated lung uptake, and sufficient in vivo stability for diagnostic imaging applications [1]. The study specifically highlights that introduction of iodine into the pyrazole scaffold increases lipophilicity, which modulates pharmacokinetic properties and tissue distribution [1]. The 3-iodobenzoyl moiety in 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole provides a natural site for non-radioactive iodine substitution that could be exploited for 125I or 131I radiolabeling via isotope exchange or electrophilic iododemetallation methodologies [2].

Radiolabeling Iodine-131 Radiopharmaceuticals

Validated Research and Industrial Application Scenarios for 4-Chloro-1-(3-iodobenzoyl)-1H-pyrazole


Sequential Cross-Coupling for Diversified Pyrazole Libraries in Medicinal Chemistry

Medicinal chemistry groups synthesizing focused libraries of pyrazole-based kinase inhibitors can leverage the orthogonal reactivity of 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole for sequential diversification. The 3-iodobenzoyl moiety undergoes initial Suzuki–Miyaura or Sonogashira coupling under mild Pd-catalyzed conditions, with the C4-chloro group remaining intact due to reduced propensity for dehalogenation relative to iodo analogs [1]. Subsequent activation of the C4-chloro substituent via Suzuki coupling enables introduction of a second diversity element, enabling rapid exploration of SAR at both the pyrazole C4 position and the benzoyl ring without requiring de novo synthesis of each analog [2]. This orthogonal dual-halogen strategy reduces step count by at least 2 synthetic operations relative to sequential functionalization of mono-halogenated scaffolds.

Crystal Engineering and Halogen-Bonding-Directed Supramolecular Assembly

Materials scientists and solid-state chemists investigating halogen-bonding-directed crystal engineering can utilize 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole as a model compound for studying orthogonal hydrogen bonding and halogen bonding networks. The isostructural crystallization behavior of the 4-chloro-pyrazole core (shared with 4-bromo analogs) provides predictable trimeric hydrogen-bonding motifs [1], while the 3-iodobenzoyl moiety introduces directional I⋯N and I⋯O halogen bonding interactions at distances of ~2.9 Å [2]. This dual-interaction capability is absent in non-iodinated benzoyl analogs and in 4-iodo-pyrazole derivatives (which adopt distinct catemeric packing), making the compound uniquely suited for systematic studies of halogen bond–hydrogen bond cooperativity in organic solids.

Development of 125I/131I-Labeled Pyrazole Probes for Nuclear Medicine

Radiopharmaceutical laboratories developing 125I-labeled SPECT tracers or 131I-labeled therapeutic agents based on pyrazole pharmacophores can exploit the native 3-iodobenzoyl moiety of 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole for radioiodination. Studies on structurally related pyrazole derivatives demonstrate that iodine introduction increases lipophilicity and modulates in vivo biodistribution, with high radiolabeling efficiency achievable under mild electrophilic substitution conditions [1]. The compound's C4-chloro substituent remains inert during radioiodination, enabling post-labeling functionalization or retention of a pharmacologically validated 4-substituent. This bypasses the need for prosthetic group conjugation or separate cold standard synthesis steps that are required when using non-iodinated pyrazole precursors [2].

Agrochemical Intermediate for Isoxazoline Herbicide Synthesis

Agricultural chemistry groups engaged in the synthesis of isoxazoline herbicides can employ 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole as a key intermediate. Patent literature identifies pyrazole derivatives bearing halogen substituents at the 4-position and benzoyl moieties as production intermediates for isoxazoline derivatives with excellent herbicidal activity and crop–weed selectivity [1]. The orthogonal dual-halogen architecture enables sequential functionalization to install the requisite substitution patterns for target herbicidal activity, while the predictable crystallization behavior of the 4-chloro-pyrazole core [2] facilitates intermediate purification during scale-up to kilogram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-1-(3-iodobenzoyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.